
4-(苯磺酰基)苯酚
概述
描述
4-(Benzenesulfonyl)phenol (4-BSP) is a versatile organic compound that has been widely used in a variety of applications, from chemical synthesis to medical research. 4-BSP is a sulfonated phenol, with a benzene ring attached to a sulfonic acid group. It is a white crystalline solid, with a melting point of 113 °C and a density of 1.33 g/cm3. Its chemical formula is C6H5SO3H.
科学研究应用
蛋白质组学研究
4-(苯磺酰基)苯酚: 由于其生化特性,被应用于蛋白质组学研究。它作为一种试剂用于识别和分析蛋白质结构和功能。 该化合物与氨基酸和蛋白质相互作用的能力使其在研究蛋白质复合物和途径方面具有价值 .
席夫碱的合成
该化合物在席夫碱的合成中起着重要作用,席夫碱是一类重要的有机化合物。 从4-(苯磺酰基)苯酚衍生的席夫碱已显示出潜在的抗氧化和抗糖化作用,这在药物应用中是有益的,特别是在治疗糖尿病并发症方面 .
抗菌应用
像4-(苯磺酰基)苯酚这样的酚类化合物表现出抗菌特性。它们可用于开发针对耐药菌株和其他病原体的新的抗菌剂。 该应用在抗生素耐药性斗争中至关重要 .
抗氧化特性
4-(苯磺酰基)苯酚中的酚基团有助于其抗氧化特性。抗氧化剂对于中和自由基至关重要,可以预防氧化应激相关疾病。 该特性在治疗剂和食品防腐剂的开发中得到探索 .
抗炎研究
由于其化学结构,4-(苯磺酰基)苯酚正在研究其抗炎特性。 它可用于了解炎症机制并开发可缓解炎症状况的药物 .
化学分析与检测
该化合物用于分析化学,用于检测和量化各种样品中的酚类化合物。 其独特的化学特性允许开发用于环境和生物样品中酚类化合物含量的灵敏且准确的测定 .
安全和危害
作用机制
Target of Action
Phenolic compounds, which 4-(benzenesulfonyl)phenol is a part of, are known to interact with a variety of biological targets, including enzymes and cell receptors .
Mode of Action
They can bind to proteins, interfere with enzymatic activity, or modulate cell signaling pathways .
Biochemical Pathways
Phenolic compounds, including 4-(Benzenesulfonyl)phenol, are part of the phenylpropanoid pathway, a major secondary metabolic pathway in plants . This pathway is responsible for the biosynthesis of a wide range of compounds, including flavonoids, coumarins, and lignans
Pharmacokinetics
Phenolic compounds are known to have poor oral bioavailability due to their metabolism and biotransformation by phase 1 and phase 2 enzymes and gut microflora
Result of Action
Phenolic compounds are known for their antioxidant properties, and they can modulate cellular signaling pathways, potentially leading to various biological effects .
生化分析
Biochemical Properties
Phenolic compounds, such as 4-(Benzenesulfonyl)phenol, are known to interact with proteins, altering their structure and properties . These interactions can occur through covalent linkages and/or non-covalent interactions, including hydrophobic, electrostatic, van der Waals forces, and hydrogen bonding
Molecular Mechanism
Phenolic compounds are known to exert their effects at the molecular level through free radical scavenging and metal chelating properties, as well as their effects on cell signaling pathways and gene expression
Metabolic Pathways
Phenolic compounds are known to be synthesized through the shikimate and phenylpropanoid pathways
属性
IUPAC Name |
4-(benzenesulfonyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3S/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-9,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUKRBMPOXGCPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70322064 | |
| Record name | 4-(benzenesulfonyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70322064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7402-69-9 | |
| Record name | NSC400311 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400311 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(benzenesulfonyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70322064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(benzenesulfonyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-(Benzenesulfonyl)phenol in the thermosensitive recording material?
A1: The abstract describes a thermosensitive recording material where 4-(Benzenesulfonyl)phenol acts as a component of the developing agent in the thermosensitive layer []. While the exact mechanism isn't detailed, it works in conjunction with 2,4-diphenyl sulfonyl phenol and 2,4,6-triphenyl sulfonyl phenol to react with the dye upon heating, leading to visible image formation. The combination of these three compounds enhances thermosensitivity, meaning the material responds more effectively to heat, enabling image development.
Q2: What are the advantages of using a developing agent containing 4-(Benzenesulfonyl)phenol in this specific application?
A2: The abstract highlights several advantages of incorporating 4-(Benzenesulfonyl)phenol alongside the other sulfonyl phenols in the developing agent []. These include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
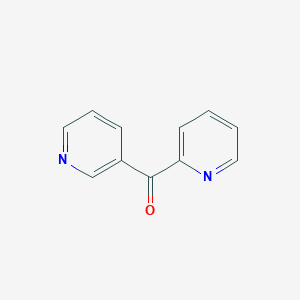
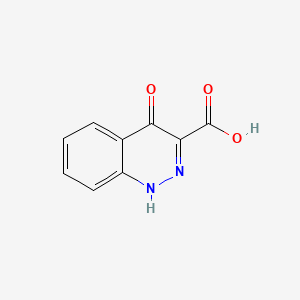
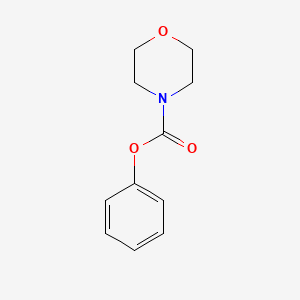
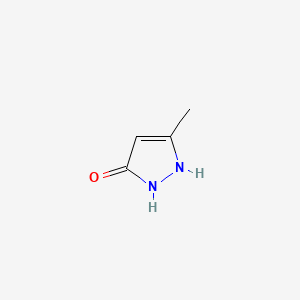

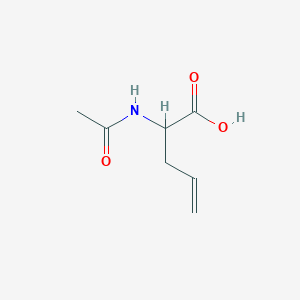
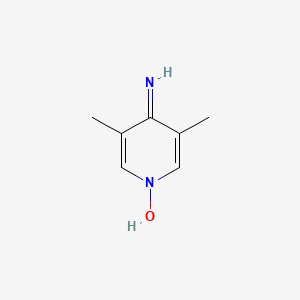

![2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B1330580.png)

![1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B1330584.png)

![2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1330587.png)
![Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B1330588.png)
